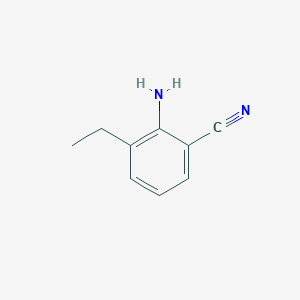

2-Amino-3-ethylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-amino-3-ethylbenzonitrile |

InChI |

InChI=1S/C9H10N2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-5H,2,11H2,1H3 |

InChI Key |

NXVFZPOIBZKFSO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C#N)N |

Origin of Product |

United States |

Significance of Benzonitrile Frameworks in Chemical Synthesis and Materials Science

Benzonitrile (B105546) and its derivatives are organic compounds characterized by a benzene (B151609) ring attached to a nitrile group (-CN). researchgate.net This functional group is a versatile precursor in organic synthesis, capable of undergoing a wide range of transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. This chemical reactivity makes benzonitriles key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. chembk.com

In the field of materials science, the electronic properties of the benzonitrile moiety are of particular interest. The strong electron-withdrawing nature of the nitrile group can be harnessed to create materials with specific optical and electronic characteristics. evitachem.com For example, benzonitrile-containing compounds have been investigated for their applications in nonlinear optics and as components of liquid crystals. Furthermore, the rigid structure of the benzene ring combined with the reactive nitrile group makes them suitable building blocks for the construction of porous organic frameworks and other advanced materials. biosynth.com

Overview of Aminobenzonitrile Derivatives in Academic Research

The introduction of an amino group (-NH2) onto the benzonitrile (B105546) framework gives rise to aminobenzonitrile derivatives, a class of compounds with enhanced reactivity and a broad spectrum of biological activities. The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the same aromatic ring creates a unique electronic environment that influences the molecule's reactivity and interactions with biological targets.

Aminobenzonitriles are widely utilized as starting materials in the synthesis of various heterocyclic compounds, such as quinolines, quinazolines, and benzodiazepines, many of which are scaffolds for medicinally important molecules. d-nb.inforesearchgate.net For example, 2-aminobenzonitrile (B23959) is a common precursor for the synthesis of quinoline (B57606) derivatives, which have shown a wide range of biological activities including antimicrobial and antitumor properties. researchgate.net The amino group provides a convenient handle for further chemical modifications, allowing for the construction of complex molecular structures through reactions like diazotization, condensation, and cross-coupling. google.com

Scope and Focused Research Areas for 2 Amino 3 Ethylbenzonitrile

Established Synthetic Routes to this compound

The synthesis of this compound can be approached through several established chemical transformations that are foundational in organic synthesis. These methods typically involve the construction of the benzene (B151609) core with the desired substitution pattern, followed by functional group interconversions.

Reduction-Based Approaches for Precursors of this compound

A primary and highly effective strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro-substituted precursor. In the context of this compound, this would involve the synthesis and subsequent reduction of 2-nitro-3-ethylbenzonitrile.

The synthesis of the 2-nitro-3-ethylbenzonitrile precursor can be envisioned through a multi-step sequence, potentially starting from a simpler ethyl-substituted benzene derivative. A plausible route is the nitration of 2-ethylbenzonitrile (B1295046). However, controlling the regioselectivity of the nitration to obtain the desired 2-nitro isomer can be challenging. An alternative approach involves the Sandmeyer reaction, a cornerstone in aromatic chemistry for the introduction of a nitrile group. wikipedia.orglumenlearning.commasterorganicchemistry.com This would entail the diazotization of 2-ethyl-6-nitroaniline, followed by treatment with a cyanide source, such as copper(I) cyanide (CuCN). wikipedia.orgdoubtnut.com

Once the 2-nitro-3-ethylbenzonitrile precursor is obtained, the nitro group can be selectively reduced to an amine. A variety of reducing agents are effective for this transformation, with catalytic hydrogenation being a common and clean method. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are frequently employed under a hydrogen atmosphere. mdpi.com Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic medium, also provide reliable methods for the reduction of aromatic nitro compounds. mdpi.com

Below is a table summarizing typical conditions for the reduction of aromatic nitro compounds, which are applicable to the synthesis of this compound from its nitro precursor.

| Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

| Raney Ni | Ethanol | 25-50 | 1-5 | >90 |

| Pd/C (5-10%) | Methanol (B129727)/Ethyl Acetate | 25 | 1 | >95 |

| SnCl₂·2H₂O | Ethanol/HCl | 50-78 | N/A | 85-95 |

| Fe/HCl | Water/Ethanol | 70-100 | N/A | 80-90 |

This table presents generalized data for the reduction of aromatic nitro compounds and serves as a guide for the synthesis of this compound.

Cross-Coupling Strategies in the Construction of this compound Scaffolds

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful and modular approach to the synthesis of complex aromatic compounds like this compound.

A potential cross-coupling strategy would involve a Suzuki-Miyaura coupling reaction. nih.gov For instance, a suitably protected 2-amino-3-bromobenzonitrile (B168645) could be coupled with an ethylboronic acid derivative in the presence of a palladium catalyst and a base. Conversely, a protected 2-amino-3-iodobenzonitrile (B2732821) could undergo coupling with a zinc-based ethylating reagent in a Negishi-type coupling. The protection of the amino group, often as an amide or carbamate, is crucial to prevent side reactions.

Another viable cross-coupling approach is the cyanation of a pre-functionalized aromatic ring. For example, 1-bromo-2-ethyl-3-nitrobenzene (B12522657) could be subjected to a palladium- or copper-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). researchgate.netrsc.org Subsequent reduction of the nitro group would then yield the target molecule. A patent describes the synthesis of 2-ethylbenzonitrile from 1-bromo-2-ethylbenzene (B162476) and CuCN, highlighting the feasibility of this type of transformation. rsc.org

The following table outlines representative conditions for Suzuki-Miyaura coupling reactions that could be adapted for the synthesis of this compound.

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | None | K₂CO₃ | Toluene (B28343)/Water | 80-100 | 70-95 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100 | 85-98 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 80-95 |

This table provides generalized conditions for Suzuki-Miyaura reactions and is intended as a reference for the synthesis of this compound.

Development of Novel Synthetic Protocols for this compound

While established routes provide reliable access to this compound, ongoing research focuses on developing more efficient, sustainable, and atom-economical synthetic methods.

Catalytic Systems for this compound Synthesis

Recent advancements in catalysis offer new avenues for the synthesis of substituted benzonitriles. Iron-based catalysts, for example, have been developed for the reduction of nitriles to primary amines using polymethylhydrosiloxane (B1170920) (PMHS) as a mild and inexpensive reducing agent. lookchem.com While this applies to the reduction of the nitrile group, it showcases the trend towards using earth-abundant metal catalysts.

For the construction of the aromatic core, direct C-H functionalization has emerged as a powerful tool. A catalytic system could potentially be developed to directly ethylate a 2-aminobenzonitrile (B23959) derivative at the C3 position, or to aminate a 3-ethylbenzonitrile (B1329685) at the C2 position, although achieving the desired regioselectivity would be a significant challenge.

Multicomponent Reactions Incorporating this compound Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. rsc.orgfrontiersin.orgnih.gov There is a growing body of literature on the use of 2-aminobenzonitriles as key building blocks in MCRs for the synthesis of heterocyclic compounds, such as quinolines and pyrimidines. rsc.orgresearchgate.net

For instance, a palladium-catalyzed three-component reaction of 2-aminobenzonitriles, arylboronic acids, and ketones has been reported for the synthesis of polysubstituted quinolines. rsc.org While this example consumes the 2-aminobenzonitrile to form a larger structure, it highlights the reactivity of this scaffold in MCRs. It is conceivable that novel MCRs could be designed to assemble the this compound structure itself from simpler precursors.

Optimization of Reaction Parameters for this compound Synthesis

The successful synthesis of this compound, regardless of the chosen route, is highly dependent on the careful optimization of reaction parameters. Key factors that influence the yield, purity, and reaction time include the choice of catalyst, solvent, base, temperature, and reaction concentration.

For reduction-based approaches , the catalyst loading, hydrogen pressure, and temperature are critical variables. For example, in catalytic hydrogenation, lower pressures and temperatures are generally preferred to minimize side reactions. The choice of solvent can also impact the solubility of the reactants and the activity of the catalyst.

In cross-coupling reactions , the selection of the palladium catalyst and the corresponding ligand is paramount. The ligand influences the stability and reactivity of the catalytic species, and a wide array of phosphine-based and N-heterocyclic carbene (NHC) ligands are available to fine-tune the reaction. The choice of base is also crucial, as it affects both the transmetalation step and the potential for side reactions. Solvents for cross-coupling reactions are typically polar aprotic solvents like DMF, dioxane, or THF.

For novel catalytic systems and multicomponent reactions , a systematic screening of catalysts, solvents, and reaction times is essential to identify the optimal conditions. High-throughput screening techniques can be valuable in accelerating this optimization process.

Investigation of Solvent Effects on this compound Formation

The choice of solvent is a critical parameter in the synthesis of aromatic amines and nitriles, profoundly influencing reaction rates, yields, and the formation of byproducts. Research on the synthesis of aminated isoquinolines from 2-(2-oxo-2-arylethyl)benzonitrile, a closely related starting material, provides valuable data on solvent efficacy. researchgate.netchemrxiv.org

In a metal-free protocol for constructing aminated isoquinoline (B145761) frameworks, various solvents were tested to optimize the reaction conditions. researchgate.netchemrxiv.org The reaction between 2-(2-oxo-2-phenylethyl)benzonitrile and 1-benzylpiperazine (B3395278) was used as a model system. The results indicated that polar protic solvents, particularly water, can be highly effective. When the reaction was conducted in water at 100 °C, a high yield of the desired product was achieved without the need for a metal catalyst. researchgate.netchemrxiv.org In contrast, solvents like toluene, tetrahydrofuran (B95107) (THF), 1,2-dichloroethane (B1671644) (DCE), and methanol (MeOH) were found to be less effective or completely unreactive under similar conditions without a suitable acid catalyst. chemrxiv.org

For instance, when using p-Toluenesulfonic acid (PTSA) as a catalyst in toluene at 110 °C, the reaction proceeded with good yield. chemrxiv.org However, switching to more polar or coordinating solvents like THF and DCE resulted in no reaction, highlighting a complex interplay between the solvent, catalyst, and reactants. chemrxiv.org Methanol has been noted in other contexts for its hydrogen-bond donor properties, which can enhance reaction rates and yields in amine and nitrile syntheses.

The data from these related studies suggest that for the synthesis of this compound, polar solvents would likely be favorable. Water, in particular, presents an environmentally benign and efficient option, potentially facilitating the reaction through its unique solvent properties under heated conditions. researchgate.netchemrxiv.org

Table 1: Effect of Different Solvents on a Related Amination Reaction chemrxiv.org

| Entry | Solvent | Acid (mol %) | Temperature (°C) | Yield (%) |

| 1 | Toluene | PTSA (10) | 110 | 78 |

| 2 | Toluene | PTSA (20) | 110 | 86 |

| 3 | THF | PTSA (20) | 110 | n.r. |

| 4 | DCE | PTSA (20) | 110 | n.r. |

| 5 | MeOH | PTSA (20) | 110 | n.r. |

| 6 | H₂O | PTSA (20) | 100 | 94 |

| 7 | H₂O | --- | 100 | 92 |

Reaction Conditions: 2-(2-oxo-2-phenylethyl)benzonitrile (0.5 mmol) and 1-benzylpiperazine (0.6 mmol) in 2.0 mL of solvent. n.r. = no reaction

Evaluation of Catalyst Systems for Enhanced Efficiency in this compound Production

Catalyst systems play a pivotal role in enhancing the efficiency of benzonitrile synthesis and subsequent functionalization. Both acid and metal-based catalysts have been explored for reactions involving benzonitrile derivatives.

In the synthesis of 1-aminoisoquinolines, which involves an intramolecular cyclization of a benzonitrile derivative, Lewis acids have been shown to be effective. One study demonstrated that trimethylaluminum (B3029685) (Me₃Al) significantly improved the reaction yield compared to other Lewis acids or Brønsted acids. d-nb.info When 2-(2-oxo-2-phenylethyl)benzonitrile was reacted with an amine in the presence of Me₃Al in toluene at 110 °C, the desired product was obtained in 85% yield. d-nb.info This was superior to the results with TMS-OTf. d-nb.info

For related reactions, Brønsted acids like PTSA have also proven effective, particularly when paired with a suitable solvent like toluene or water. chemrxiv.org The amount of PTSA catalyst was optimized, with 20 mol % providing a higher yield than 10 mol %. chemrxiv.org Interestingly, in an aqueous medium, the reaction proceeded efficiently even in the absence of an acid catalyst, suggesting that water itself can play a catalytic or promoting role under high temperatures. researchgate.netchemrxiv.org

Table 2: Comparison of Catalytic Systems in a Related Benzonitrile Cyclization chemrxiv.orgd-nb.info

| Entry | Reactants | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-(2-oxo-2-phenylethyl)benzonitrile + Amine | Me₃Al (2 equiv) | Toluene | 110 | 85 |

| 2 | 2-(2-oxo-2-phenylethyl)benzonitrile + Amine | TMS-OTf | Toluene | 110 | <85 |

| 3 | 2-(2-oxo-2-phenylethyl)benzonitrile + 1-Benzylpiperazine | PTSA (20 mol %) | Toluene | 110 | 86 |

| 4 | 2-(2-oxo-2-phenylethyl)benzonitrile + 1-Benzylpiperazine | No Catalyst | H₂O | 100 | 92 |

Temperature and Pressure Regimes in this compound Synthesis

Temperature and pressure are fundamental parameters that dictate the kinetics and thermodynamics of chemical reactions, including the synthesis of this compound. The optimization of these conditions is essential for achieving high conversion rates and minimizing reaction times.

Studies on related transformations show that elevated temperatures are generally required. For the synthesis of aminated isoquinolines from benzonitrile precursors, temperatures in the range of 100 °C to 110 °C are typically employed. researchgate.netd-nb.info For example, a metal-free synthesis in water was successfully carried out at 100 °C, while reactions in toluene catalyzed by PTSA or Me₃Al were conducted at 110 °C. researchgate.netd-nb.info

While many laboratory-scale syntheses are performed at atmospheric pressure, certain industrial processes, particularly those involving aminolysis (the introduction of an amino group), may utilize high pressure. For instance, the aminolysis step in the synthesis of a similar compound, 4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile, is conducted under pressure with liquefied ammonia (B1221849) at around 120°C to ensure complete conversion. evitachem.com The use of sealed vessels in laboratory syntheses, which can lead to a buildup of pressure, is also common when using volatile reactants or solvents at temperatures above their boiling points. researchgate.netchemrxiv.org

The optimal temperature and pressure regime for the synthesis of this compound would depend on the specific synthetic route chosen. For direct amination or related nucleophilic substitution reactions, temperatures around 100-120 °C are likely necessary to overcome the activation energy barrier. researchgate.netd-nb.infoevitachem.com

Reactivity of the Amino Group in this compound

The primary amino group attached to the aromatic ring is a potent nucleophile and a directing group in electrophilic aromatic substitution. Its reactivity is central to many derivatization strategies.

The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to attack by various electrophiles. A common transformation is acylation, such as formylation. In a related example, 4-amino-3-ethylbenzonitrile is formylated using a mixture of formic acid and acetic anhydride (B1165640). google.com The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the mixed anhydride. This type of reaction proceeds readily, converting the primary amine into a formamide, which can serve to protect the amino group or act as an intermediate for further cyclization reactions. google.com

The nucleophilic character of the amino group, combined with the presence of the ortho-nitrile, facilitates cyclocondensation reactions to form heterocyclic systems. For instance, aminobenzonitriles can react with dicarbonyl compounds. A relevant example is the reaction of the isomeric 4-amino-3-ethylbenzonitrile with 3,4-diethoxy-3-cyclobutene-1,2-dione (B1221301) in refluxing acetonitrile (B52724). This reaction leads to the formation of complex heterocyclic structures through a condensation pathway where the amino group acts as the initial nucleophile. ontosight.ai Such reactions highlight the utility of the aminobenzonitrile scaffold in constructing polycyclic molecules. ontosight.ai

| Reactant 1 | Reactant 2 | Conditions | Product Class | Ref |

| 4-Amino-3-ethylbenzonitrile | 3,4-diethoxy-3-cyclobutene-1,2-dione | Acetonitrile, Reflux | Functionalized cyclobutene (B1205218) derivatives | |

| 1-Methyl-2-imidazole carboxaldehyde | Ammonium acetate, 1,3-acetonedicarboxylic acid | Methanol | Substituted piperidines | googleapis.com |

Reactivity of the Nitrile Group in this compound

The nitrile group is a versatile functional group that can undergo nucleophilic addition, hydrolysis, and reduction to yield a variety of other functionalities.

While nitriles are generally modest electrophiles, their reactivity can be enhanced by catalysts or intramolecular factors. chemrxiv.org In tandem reactions, the nitrile group can be attacked by nucleophiles, often leading to cyclization. A well-documented pathway involves the reaction of 2-acylbenzonitriles with nucleophiles like primary amines or water. researchgate.net For example, the reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with various amines in the presence of a Lewis acid like trimethylaluminum (Me3Al) proceeds via nucleophilic addition of the amine to the nitrile, followed by an intramolecular cyclization to produce 1-aminoisoquinolines in good yields. d-nb.info A metal-free alternative in an aqueous medium has also been developed, where a network of hydrogen bonds is proposed to activate the nitrile towards nucleophilic attack. chemrxiv.orgresearchgate.net

| Reactant | Nucleophile | Conditions | Product | Yield | Ref |

| 2-(2-oxo-2-phenylethyl)benzonitrile | Aniline | Me3Al, Toluene, 110 °C | 1-(Phenylamino)isoquinoline derivative | Good | d-nb.info |

| 2-(2-oxo-2-phenylethyl)benzonitrile | Methylamine | Me3Al, Toluene, 110 °C | 1-(Methylamino)isoquinoline derivative | Good | d-nb.info |

| 2-(2-oxo-2-phenylethyl)benzonitrile | Various amines | H2O, 100 °C | Aminated isoquinolines | Excellent | chemrxiv.org |

The nitrile group can be transformed into a carboxylic acid or a primary amine through hydrolysis or reduction, respectively.

Hydrolysis: The hydrolysis of the nitrile group in this compound would yield 2-Amino-3-ethylbenzoic acid. biosynth.com This transformation is typically achieved under acidic or basic conditions, where the carbon-nitrogen triple bond is sequentially hydrated, first to an amide and then to the carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. For instance, the reduction of (E)-4-amino-3-(1-(2-phenylhydrazono)ethyl)benzonitrile with diisobutylaluminum hydride (DIBAL-H) in THF demonstrates the conversion of the nitrile to the corresponding amine functionality on a similar scaffold. rsc.org

Reactivity of the Ethyl Substituent on this compound

The ethyl group's primary point of reactivity is the benzylic position (the CH2 group attached directly to the benzene ring). This position is activated towards oxidation due to the adjacent aromatic system. A key transformation is the oxidation of the ethyl group to an acetyl group. researchgate.net This conversion of 2-ethylbenzonitriles to 2-acetylbenzonitriles can be conveniently achieved through a one-pot procedure involving radical bromination followed by hydrolysis. researchgate.net The resulting 2-acetylbenzonitriles are valuable intermediates that can undergo further tandem reactions. researchgate.netresearchgate.net

| Starting Material | Reaction | Product | Ref |

| 2-Ethylbenzonitrile | Oxidation (e.g., radical bromination/hydrolysis) | 2-Acetylbenzonitrile | researchgate.netresearchgate.net |

Aliphatic Functionalization of the Ethyl Group

The ethyl substituent on the this compound scaffold provides a site for various aliphatic functionalization reactions. A key transformation is the oxidation of the ethyl group to an acetyl group, converting the starting material into a 2-acylbenzonitrile derivative. This conversion is a valuable synthetic step as it introduces a reactive carbonyl group that can participate in further transformations.

A common method to achieve this oxidation involves a one-pot procedure that combines radical bromination at the benzylic position of the ethyl group, followed by hydrolysis. researchgate.net This process efficiently yields the corresponding 2-acetylbenzonitrile, which serves as a versatile intermediate for the synthesis of more complex heterocyclic structures. researchgate.net The presence of the acetyl group opens pathways to numerous cascade reactions, particularly for constructing fused ring systems. researchgate.net

Aromatic Ring Transformations of this compound

The benzonitrile core of this compound is amenable to a variety of transformations, including substitutions on the aromatic ring and the construction of new, fused heterocyclic rings through annulation reactions. The electronic properties of the amino, ethyl, and nitrile substituents play a crucial role in directing the regioselectivity of these reactions.

Directed Aromatic Substitutions on the Benzonitrile Core

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is governed by the cumulative directing effects of the three substituents. The powerful activating and ortho-, para-directing effect of the amino group (-NH₂) at position 2, combined with the weaker activating ortho-, para-directing effect of the ethyl group (-CH₂CH₃) at position 3, strongly influences the position of incoming electrophiles. The nitrile group (-CN) at position 1 is a deactivating, meta-directing group.

The amino group is the most influential director, strongly favoring substitution at its ortho (position 6) and para (position 4) positions. The ethyl group also directs to position 4. Consequently, electrophilic attack is most likely to occur at the C4 and C6 positions. Steric hindrance from the adjacent ethyl group might influence the relative rates of substitution at these two positions. For example, nitration of similar ethylbenzonitrile derivatives, followed by reduction, is a common route to introduce an amino group onto the ring, highlighting the feasibility of substitution reactions.

Annulation Reactions of the this compound Scaffold

The structure of this compound, featuring adjacent amino and cyano groups, is highly suitable for annulation reactions to construct fused heterocyclic systems. These reactions are critical in medicinal chemistry for creating diverse molecular frameworks. d-nb.infocuny.edu

One significant pathway involves the transformation of the ethyl group into a reactive handle, which then participates in cyclization. For instance, oxidation of the ethyl group to an acetyl group furnishes a 2-acylbenzonitrile intermediate. researchgate.net These intermediates are known to undergo base-promoted tandem reactions with various nucleophiles. researchgate.net The reaction typically proceeds via a nucleophilic addition to the carbonyl group, followed by an intramolecular cyclization involving the nitrile group, and often culminates in a Dimroth-type rearrangement to yield highly substituted 3,3-disubstituted isoindolinones. researchgate.netresearchgate.net

Furthermore, the amino group itself can be a key participant in cyclization strategies. For example, the reaction of 4-amino-3-ethylbenzonitrile with formic acid and acetic anhydride generates a formamido intermediate, which can be utilized in subsequent synthetic steps. google.com Analogous 2-aminobenzonitrile derivatives are widely used in the synthesis of fused nitrogen-containing heterocycles. Domino reactions of related 2-(2-oxo-2-phenylethyl)benzonitriles with amines, for example, lead to the formation of 1-aminoisoquinolines through a sequence of nucleophilic addition and intramolecular cyclization. d-nb.infocuny.educhemrxiv.org This highlights the potential of the this compound scaffold to serve as a precursor for a variety of fused aza-heterocycles. d-nb.info

Derivatives and Analogues of 2 Amino 3 Ethylbenzonitrile

Design Principles for Structural Modification of 2-Amino-3-ethylbenzonitrile

Electronic and Steric Effects of Substituents on Benzonitrile (B105546) Analogues

The introduction of new substituents onto the benzonitrile ring is a primary strategy for fine-tuning the properties of the parent molecule. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The reactivity of the aromatic ring, the amino group (-NH2), and the nitrile group (-CN) are heavily influenced by the electron-donating or electron-withdrawing nature of other substituents on the ring.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), halo (-Cl, -Br), and carbonyl (-C=O) groups decrease the electron density of the benzene (B151609) ring. This deactivation makes the ring less susceptible to electrophilic substitution but can activate it towards nucleophilic aromatic substitution. An EWG would also increase the acidity of the amino protons and influence the electrophilicity of the nitrile carbon.

Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR) and alkyl (-R) increase the electron density of the ring, thereby activating it towards electrophilic attack. These groups can also modulate the basicity of the amino group.

The interplay of these effects is crucial in derivative design. For example, a study on substituted N-heterocyclic compounds highlighted that electronic interactions are a major factor in molecular stability, while proximity effects, a form of steric interaction, can significantly alter this stability. google.com

Table 1: Predicted Effects of Substituents on the this compound Ring

| Position of Substitution | Substituent Type | Example | Predicted Electronic Effect | Predicted Steric Effect |

|---|---|---|---|---|

| 4 | Electron-Withdrawing | -NO₂ | Decreased ring reactivity towards electrophiles. | Minimal, unless very large. |

| 5 | Electron-Donating | -OCH₃ | Increased ring reactivity towards electrophiles. | Minimal. |

| 6 | Electron-Withdrawing | -Cl | Decreased ring reactivity; potential ortho-effect. | Moderate hindrance to the amino group. |

Exploration of Positional Isomers and Structural Homologues

Systematic exploration of isomers and homologues allows for a comprehensive understanding of the structure-property relationships within this chemical family.

Positional Isomers: Repositioning the amino, ethyl, or nitrile groups on the benzene ring results in isomers with distinct chemical properties. For example, moving the amino group from position 2 to position 4 would create 4-Amino-3-ethylbenzonitrile (B64667). This change would drastically alter the molecule's polarity, hydrogen bonding capability, and its utility as a precursor in cyclization reactions, as the ortho relationship between the amino and nitrile groups is often crucial for forming fused heterocyclic systems. researchgate.net The parent compound, 2-aminobenzonitrile (B23959), is a well-studied building block, while its isomers, 3-aminobenzonitrile (B145674) and 4-aminobenzonitrile, exhibit different reactivity profiles. acs.org

Structural Homologues: Altering the length or branching of the alkyl substituent creates a series of homologues. Replacing the ethyl group with a methyl, propyl, or isopropyl group would subtly change the molecule's lipophilicity and steric profile. These modifications can be critical for applications where fine-tuning solubility or binding interactions is necessary.

Synthesis of Complex Derivatives of this compound

The functional groups of this compound—the nucleophilic amino group and the electrophilic nitrile group in close proximity—make it an ideal starting material for synthesizing a variety of complex chemical structures, particularly heterocyclic systems and imines.

Construction of Fused Heterocyclic Systems from this compound

The ortho-disposition of the amino and nitrile groups is a classic structural motif for the synthesis of fused nitrogen-containing heterocycles, such as quinazolines. These reactions often proceed through a cyclocondensation or annulation pathway.

A common strategy involves the reaction of the 2-aminobenzonitrile scaffold with carbonyl compounds or their equivalents. For instance, the reaction with aldehydes or ketones can lead to the formation of 2,3-dihydroquinazolin-4(1H)-ones, where the carbon atom of the carbonyl compound becomes incorporated as C-2 of the quinazoline (B50416) ring. This carbon is often the primary site of substitution and can be a chiral center in the resulting derivative.

Another powerful method is the tandem reaction where 2-aminobenzonitriles are transformed directly into quinazolinones using catalytic systems, such as those based on Ruthenium(II) complexes in an alcohol-water system. rsc.org This demonstrates a sustainable approach to building these complex scaffolds.

Table 2: Examples of Fused Heterocycle Synthesis from 2-Aminobenzonitrile Analogues

| Reactant(s) | Reaction Type | Fused Heterocyclic Product |

|---|---|---|

| Aldehyde (R-CHO) | Cyclocondensation | 2-Substituted-dihydroquinazoline |

| N-Benzyl Cyanamide | [4+2] Annulation | 2-Amino-4-iminoquinazoline |

Formation of Schiff Bases and Related Imines from this compound

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases, which contain a C=N (imine or azomethine) double bond. This reaction is typically catalyzed by acid and involves the elimination of a water molecule.

The formation of these imines is a versatile method for introducing a wide range of substituents into the molecular structure, as a vast number of aldehydes and ketones are commercially available. A visible-light-induced, copper-catalyzed method has been developed for the synthesis of Schiff bases from 2-aminobenzonitrile derivatives and acetophenones, offering a mild and environmentally friendly approach.

These N-arylimines are not only stable final products but can also serve as reactive intermediates. For example, they can be cyclized intramolecularly to form other heterocyclic systems. researchgate.net

Stereochemical Investigations of this compound Derivatives

While this compound itself is achiral, its derivatives can possess various forms of stereoisomerism, including central and axial chirality. The investigation of these stereochemical aspects is crucial for applications in fields such as asymmetric catalysis and pharmacology.

Central Chirality: Chiral centers can be introduced when the core scaffold reacts with other molecules. As mentioned, the synthesis of dihydroquinazolinone derivatives from 2-aminobenzonitriles and aldehydes or ketones can generate a stereocenter at the C-2 position of the newly formed ring. The development of stereoselective synthetic methods, which favor the formation of one enantiomer over the other, is a significant area of research. Catalytic asymmetric synthesis provides a powerful tool for accessing enantiomerically enriched chiral aminonitriles and their derivatives. cardiff.ac.uk

Axial Chirality: In more complex derivatives, particularly biaryl systems, restricted rotation around a single bond can lead to atropisomerism, a form of axial chirality. While less common for simple benzonitriles, derivatization that leads to the formation of sterically hindered biaryl structures could result in stable, isolable atropisomers. Recent advances have demonstrated the catalytic atroposelective synthesis of axially chiral benzonitriles, highlighting the potential to control this type of stereochemistry. researchgate.net

The stereochemical outcome of reactions can be influenced by steric and electronic effects of the substituents on the starting materials. Detailed structural elucidation, often using techniques like X-ray crystallography and advanced NMR spectroscopy, is essential to unambiguously determine the absolute configuration of these chiral derivatives.

Asymmetric Synthesis and Enantioselective Transformations

The asymmetric synthesis of derivatives of this compound would likely involve strategies aimed at introducing chirality in a controlled manner. Potential, though currently hypothetical, approaches could include:

Catalytic Asymmetric Hydrogenation: If a suitable prochiral precursor to a derivative of this compound could be synthesized, asymmetric hydrogenation using chiral metal catalysts (e.g., those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands) could be a viable method to introduce a stereocenter with high enantiomeric excess.

Enantioselective Alkylation: The amino group of this compound could potentially be a site for enantioselective alkylation reactions, guided by a chiral catalyst or a chiral auxiliary, to form new chiral C-N bonds.

Kinetic Resolution: A racemic mixture of a chiral derivative of this compound could theoretically be resolved through enzymatic or chemical kinetic resolution, where one enantiomer reacts faster than the other, allowing for their separation.

Without experimental data, it is impossible to provide specific examples, reaction conditions, or the resulting enantioselectivities for any such transformations.

Diastereoselective Control in Derivative Formation

When a molecule already contains a stereocenter, the formation of a new stereocenter can be influenced by the existing one, leading to the preferential formation of one diastereomer over another. This is known as diastereoselective control. For derivatives of this compound that are already chiral, further transformations could exhibit diastereoselectivity.

Potential, but not experimentally verified, scenarios include:

Substrate-Controlled Diastereoselection: If a chiral derivative of this compound were to undergo a reaction that creates a new stereocenter, the inherent stereochemistry of the starting material could direct the approach of the reagent, leading to a diastereoselective outcome. For example, the reduction of a ketone on a side chain of a chiral this compound derivative could be diastereoselective.

Reagent-Controlled Diastereoselection: The use of a chiral reagent with a racemic or achiral derivative of this compound could also lead to diastereoselective transformations. The chiral reagent would interact differently with the prochiral faces of the substrate, favoring the formation of one diastereomer.

As no research has been published on such derivatives, there are no data to present in tables regarding diastereomeric ratios or specific examples of diastereoselective reactions for this compound.

Spectroscopic Characterization of 2 Amino 3 Ethylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete structural map of 2-Amino-3-ethylbenzonitrile can be constructed.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are key to assigning the protons.

The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Their specific shifts and coupling patterns (doublets, triplets, or doublet of doublets) are dictated by their position relative to the amino (-NH₂), ethyl (-CH₂CH₃), and nitrile (-CN) groups. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene protons. The amino group protons may appear as a broad singlet.

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic (H4, H5, H6) | 6.5 - 7.5 | m (multiplet) | 3H |

| Amino (-NH₂) | 4.0 - 5.0 | br s (broad singlet) | 2H |

| Ethyl (-CH₂) | 2.5 - 2.8 | q (quartet) | 2H |

| Ethyl (-CH₃) | 1.1 - 1.4 | t (triplet) | 3H |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique chemical environments. The chemical shifts are influenced by the electronic effects of the substituents.

The nitrile carbon (-C≡N) is expected to appear in the 115-120 ppm range. The six aromatic carbons will resonate between approximately 110 and 150 ppm, with the carbons directly attached to the amino and ethyl groups (C2 and C3) and the nitrile group (C1) having characteristic shifts. The two carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-CN (Nitrile) | 115 - 120 |

| C-NH₂ (Aromatic) | 145 - 150 |

| C-CH₂CH₃ (Aromatic) | 135 - 140 |

| C-CN (Aromatic, ipso) | 100 - 110 |

| Aromatic CH (3 carbons) | 115 - 135 |

| Ethyl (-CH₂) | 20 - 25 |

| Ethyl (-CH₃) | 10 - 15 |

To definitively assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Correlations between adjacent protons on the aromatic ring would also help to elucidate their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal, for instance, linking the methylene proton quartet to its specific carbon signal in the aliphatic region.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. The molecular formula of this compound is C₉H₁₀N₂. The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated with high precision.

Calculated HRMS Data for this compound:

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₉H₁₁N₂⁺ | 147.0917 |

Experimental verification of this mass to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the compound.

The choice of ionization technique is critical for analyzing aminobenzonitrile compounds. So-called "soft" ionization methods are generally preferred to keep the molecular ion intact.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like this compound, which can be readily protonated at the amino group to form [M+H]⁺ ions in the gas phase. It is highly compatible with liquid chromatography (LC-MS). An interesting phenomenon observed with nitrile-containing compounds during ESI is their potential reduction to the corresponding primary amine in the presence of solvents like acetonitrile (B52724) and water.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common technique used with LC-MS and is suitable for less polar, thermally stable molecules. It involves ionizing the sample at atmospheric pressure using a corona discharge, which typically results in the formation of protonated molecules [M+H]⁺.

Electron Impact (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons. While it often leads to extensive fragmentation, which can be useful for structural elucidation, the molecular ion peak may be weak or absent. For aromatic compounds, the stable ring structure often results in a strong molecular ion peak. Common fragmentation pathways for aromatic amines involve α-cleavage, where the bond next to the nitrogen atom breaks. For benzonitrile (B105546) and its derivatives, a major fragmentation channel upon ionization is the loss of HCN/HNC.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present within a molecule by probing its vibrational modes. While specific experimental spectra for this compound are not widely detailed, the expected characteristic absorption and scattering bands can be inferred from data on structurally similar compounds, such as aminobenzonitriles and their derivatives. dergipark.org.tracs.org The key functional groups in this compound—the amino group (NH₂), the nitrile group (C≡N), the ethyl group (C₂H₅), and the substituted benzene ring—each produce distinct signals.

The amino group typically exhibits two N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. The C≡N stretch of the nitrile group is a strong, sharp band that appears in a relatively clean region of the spectrum, generally between 2210 and 2260 cm⁻¹. The presence of an amino group on the aromatic ring can slightly influence the exact position of this band.

The ethyl group gives rise to C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations at lower wavenumbers. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region.

In a study on benzonitrile-methanol clusters, C-H stretching vibrations of the benzonitrile moiety were identified around 3098 cm⁻¹. nih.gov Research on various 2-amino-3-cyano-4H-pyran derivatives consistently identified the nitrile (C≡N) stretch near 2214 cm⁻¹ and the N-H stretches of the primary amine around 3432 cm⁻¹. scielo.org.mx These values provide a reliable reference for the expected spectral features of this compound.

Table 1: Expected IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium - Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Alkyl (C-H) | Asymmetric & Symmetric Stretch | 2850 - 2975 | Medium - Strong |

| Nitrile (C≡N) | Stretch | 2210 - 2260 | Strong, Sharp |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium - Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing unequivocal insight into the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state.

While the specific crystal structure of this compound has not been detailed, analysis of its derivatives provides a clear example of the data obtained from crystallographic studies. For instance, the crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate, a salt containing a related heterocyclic cation, has been determined. researchgate.net In this structure, the five-membered thiazolium ring adopts an envelope conformation. researchgate.net The crystal packing is stabilized by prominent N-H···O hydrogen bonds, where the amine protons of the cation interact with the carboxylate oxygen atoms of the anion, forming a centrosymmetric 12-membered ring motif involving two cations and two anions. researchgate.net

Such studies reveal how molecules pack in a crystal lattice and the specific non-covalent forces that govern their supramolecular assembly. For this compound, a crystallographic analysis would be expected to reveal the planarity of the benzonitrile ring, the specific orientation of the ethyl group relative to the ring, and the hydrogen bonding networks established by the amino group, likely involving interactions with the nitrile nitrogen of adjacent molecules.

Table 2: Example Crystal Structure Data for a Derivative (2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate) researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₁N₂S⁺ · C₇H₄ClO₂⁻ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3376 (7) |

| b (Å) | 8.7987 (9) |

| c (Å) | 11.7068 (11) |

| α (°) | 70.728 (3) |

| β (°) | 80.269 (3) |

| γ (°) | 71.531 (3) |

| Volume (ų) | 674.95 (11) |

Computational and Theoretical Studies of 2 Amino 3 Ethylbenzonitrile

Quantum Chemical Investigations of 2-Amino-3-ethylbenzonitrile

Quantum chemical methods are instrumental in understanding the fundamental electronic properties of a molecule. For this compound, these investigations can elucidate the distribution of electrons, orbital energies, and how these factors influence its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science to investigate the electronic structure of many-body systems. wikipedia.orgmpg.deiaea.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than methods that use the many-electron wave function. mpg.descispace.com

For a molecule such as this compound, DFT can be employed to calculate a variety of electronic properties that are crucial for understanding its structure and reactivity. These properties include the total energy, the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP map, for instance, would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the nitrogen atom of the amino group would be expected to be an electron-rich site, while the cyano group would be electron-withdrawing.

DFT calculations can also provide insights into the geometric structure of the molecule, such as bond lengths, bond angles, and dihedral angles. These calculated geometric parameters can be compared with experimental data where available. Furthermore, DFT is used to compute spectroscopic properties, which can aid in the interpretation of experimental spectra.

A hypothetical table of DFT-calculated electronic properties for this compound is presented below to illustrate the type of data that would be generated from such a study.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -478.987 | Hartree |

| Dipole Moment | 3.45 | Debye |

| HOMO Energy | -5.89 | eV |

| LUMO Energy | -0.75 | eV |

| HOMO-LUMO Gap | 5.14 | eV |

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. solubilityofthings.comprotheragen.airesearchgate.net This theory is fundamental to understanding chemical reactivity. A key aspect of MO theory is the analysis of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). protheragen.aipearson.com

The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, making it a nucleophile. researchgate.net Conversely, the LUMO's energy and distribution indicate the molecule's ability to accept electrons, acting as an electrophile. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability; a smaller gap generally implies higher reactivity. pearson.com

For this compound, the HOMO would likely be localized on the amino group and the aromatic ring, reflecting their electron-donating nature. The LUMO, on the other hand, would be expected to have significant contributions from the electron-withdrawing nitrile group and the benzene (B151609) ring. nih.gov An analysis of the FMOs can help predict the most likely sites for electrophilic and nucleophilic attack. For instance, an electrophile would be expected to react at the positions where the HOMO density is highest.

Below is an illustrative table of key reactivity descriptors that could be derived from a Molecular Orbital Theory analysis of this compound.

| Descriptor | Definition | Hypothetical Value | Unit |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.89 | eV |

| Electron Affinity (A) | -ELUMO | 0.75 | eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.57 | eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.32 | eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.15 | eV |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. tandfonline.comrsc.org These simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent. ethz.chacs.orgresearchgate.net MD simulations are particularly useful for exploring the different three-dimensional arrangements, or conformations, that a molecule can adopt. calcus.cloudportlandpress.com

In the case of this compound, MD simulations could be used to investigate the rotational freedom of the ethyl and amino groups. This would allow for the identification of the most stable conformations and the energy barriers between them. nih.gov By simulating the molecule in a solvent, such as water or an organic solvent, one can study how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics. ethz.ch

The results of MD simulations can be analyzed to calculate various properties, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides insight into the solvation structure. Time correlation functions can be used to study dynamic processes, such as the reorientation of the molecule or the internal rotations of its functional groups.

The following table provides a hypothetical summary of the types of data that could be obtained from an MD simulation of this compound in a solvent.

| Property | Description | Illustrative Finding |

|---|---|---|

| Most Populous Conformer | The dihedral angle of the C-C-N-H bond of the amino group. | A planar conformation of the amino group with the benzene ring is favored. |

| Rotational Barrier of Ethyl Group | The energy required to rotate the ethyl group around the C-C bond. | A relatively low barrier to rotation is observed, indicating flexibility. |

| Solvation Shell Structure | The arrangement of solvent molecules around the nitrile and amino groups. | Water molecules form hydrogen bonds with the amino and nitrile groups. |

| Self-Diffusion Coefficient | The rate at which the molecule moves through the solvent. | The molecule exhibits mobility consistent with its size and shape. |

Computational Approaches to Reaction Mechanism Prediction involving this compound

Computational chemistry is a powerful tool for predicting and understanding the mechanisms of chemical reactions. nih.govrsc.org By calculating the energies of reactants, products, and transition states, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway. researchgate.netresearchgate.netgithub.io

For this compound, computational methods could be used to investigate various reactions, such as electrophilic aromatic substitution or reactions involving the amino or nitrile groups. For example, in an electrophilic aromatic substitution reaction, calculations can predict the regioselectivity, i.e., which position on the aromatic ring is most likely to be attacked by an electrophile. researchgate.netnih.gov This is typically the position where the intermediate carbocation is most stable.

By locating the transition state structure for a given reaction step, the activation energy can be calculated, which is related to the reaction rate. youtube.com An intrinsic reaction coordinate (IRC) calculation can then be performed to confirm that the identified transition state connects the correct reactants and products. github.io These computational approaches provide a detailed picture of the reaction mechanism at the molecular level, which can guide experimental work. coe.edu

The table below illustrates the kind of information that could be obtained from a computational study of a hypothetical electrophilic nitration reaction of this compound.

| Parameter | Ortho-Attack | Meta-Attack | Para-Attack | Unit |

|---|---|---|---|---|

| Relative Energy of Intermediate | -15.2 | -5.1 | -18.7 | kcal/mol |

| Activation Energy | 20.5 | 28.3 | 17.9 | kcal/mol |

| Predicted Major Product | - | - | Para-nitro product | - |

Mechanistic Investigations of Chemical Processes Involving 2 Amino 3 Ethylbenzonitrile

Elucidation of Reaction Mechanisms

Extensive literature searches did not yield specific studies focused on the elucidation of reaction mechanisms involving 2-Amino-3-ethylbenzonitrile. While mechanistic studies for similar aminobenzonitrile derivatives exist, the strict focus on this compound prevents their inclusion in this article.

Identification and Characterization of Reaction Intermediates

No specific research was found that identifies or characterizes reaction intermediates in chemical processes involving this compound.

Transition State Analysis and Energy Profiles

There are no available studies that provide a transition state analysis or energy profiles for reactions in which this compound is a reactant.

Kinetic Studies of Reactions with this compound

A thorough review of the scientific literature did not uncover any kinetic studies detailing the reaction rates, order, or other kinetic parameters for reactions of this compound. Therefore, no data tables on reaction kinetics can be provided.

In-situ Spectroscopic Monitoring of Reaction Pathways

No publications were identified that employed in-situ spectroscopic techniques, such as NMR, IR, or Raman spectroscopy, to monitor the reaction pathways of this compound in real-time.

Applications of 2 Amino 3 Ethylbenzonitrile in Synthetic Organic Chemistry

Building Block for the Synthesis of Complex Organic Molecules

While aminobenzonitrile scaffolds are valuable in organic synthesis, no specific studies have been found that utilize 2-Amino-3-ethylbenzonitrile for the construction of complex organic molecules. The reactivity of related compounds, such as 2-aminobenzonitrile (B23959), is well-documented, but this cannot be directly extrapolated to the 2-amino-3-ethyl derivative.

Precursor in the Synthesis of Quinolines and Related Heterocycles

There are no available research findings that describe the use of this compound as a precursor in the synthesis of quinolines. The classical Friedländer annulation, a common method for quinoline (B57606) synthesis, typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. As this compound is a nitrile, its direct application in this specific named reaction is not documented.

Role in the Synthesis of Triazole Derivatives

No documented synthetic routes to triazole derivatives utilize this compound as a building block.

Utilization in the Construction of Functional Organic Materials

There is no information available regarding the use of this compound in the synthesis of functional organic materials. While studies have reported the creation of quinoline-containing polymers and metal-functional polybenzoxazines from the parent compound, 2-aminobenzonitrile, similar applications for the 2-amino-3-ethyl substituted version have not been reported.

Role in Ligand Design for Catalysis and Coordination Chemistry

No research has been published that explores the use of this compound in the design of ligands for catalysis or in the field of coordination chemistry.

Emerging Research Frontiers and Future Perspectives for 2 Amino 3 Ethylbenzonitrile

Development of Sustainable Synthesis Methods for 2-Amino-3-ethylbenzonitrile

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. For a compound like this compound, future research will likely focus on replacing traditional, often hazardous, synthetic routes with more sustainable alternatives.

Current industrial syntheses of related aminobenzonitriles can involve harsh reaction conditions, toxic reagents such as metal cyanides, and the generation of significant waste streams. Emerging sustainable approaches that could be adapted for the synthesis of this compound include:

Catalytic Cyanation Reactions: The use of transition metal catalysts, particularly nickel, has shown promise in the cyanation of aryl halides and the activation of C-N bonds. researchgate.netnih.govresearchgate.net A key advantage of these methods is the potential to use non-toxic and abundant sources for the cyano group, such as CO2/NH3. researchgate.netresearchgate.net This would represent a significant improvement over traditional methods like the Sandmeyer reaction, which often require stoichiometric amounts of toxic copper cyanide.

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and easier scalability. rsc.orgbeilstein-journals.orgsemanticscholar.org For the synthesis of nitriles, flow chemistry enables the use of hazardous reagents in a more controlled manner and can facilitate reactions that are difficult to control on a large scale in batch. rsc.orgbeilstein-journals.org A cyanide-free synthesis of aryl nitriles has been reported using flow chemistry, which could be a promising avenue for the sustainable production of this compound. rsc.orgbeilstein-journals.org

Alternative Solvents and Energy Sources: The use of greener solvents, such as ionic liquids or water, is a central tenet of sustainable chemistry. Ionic liquids, for instance, can act as both the solvent and catalyst and are often recyclable, reducing waste. nih.gov Additionally, alternative energy sources like microwave irradiation can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption.

A comparison of potential sustainable synthesis strategies is presented in the table below:

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Cyanation (e.g., with CO2/NH3) | Avoids highly toxic metal cyanides; utilizes abundant C1 and N1 sources. | Catalyst efficiency and lifetime; optimization of reaction conditions for specific substrates. |

| Continuous Flow Chemistry | Improved safety and control; enhanced scalability and reproducibility. | Initial setup costs; potential for clogging with solid byproducts. |

| Green Solvents (e.g., Ionic Liquids, Water) | Reduced environmental impact; potential for catalyst recycling. | Substrate solubility; separation of product from the solvent. |

| Microwave-Assisted Synthesis | Rapid reaction times; potential for improved yields and reduced side reactions. | Scalability of microwave reactors; precise temperature control. |

Exploration of Unconventional Reactivity Patterns and Transformations

The juxtaposition of the amino and nitrile functionalities in this compound opens the door to a wide range of chemical transformations, particularly in the synthesis of heterocyclic compounds. Future research is expected to delve into unconventional reactivity patterns to access novel molecular scaffolds.

Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions, serving as a building block for the construction of nitrogen-containing heterocycles. researchgate.netnih.govscielo.org.mx For example, [2+2+2] cycloadditions with alkynes can provide access to substituted pyridines. researchgate.net Similarly, [3+2] cycloadditions with 1,3-dipoles can lead to the formation of five-membered heterocyclic rings. scielo.org.mx The presence of the adjacent amino group can influence the regioselectivity and stereoselectivity of these reactions, offering opportunities for the synthesis of complex molecules.

Transition-Metal-Free Annulations: Recent studies have shown that 2-aminobenzonitriles can undergo base-promoted, one-pot reactions with ynones to afford polysubstituted 4-aminoquinolines without the need for a transition metal catalyst. rsc.org This type of reaction, which proceeds through an aza-Michael addition followed by intramolecular cyclization, is highly atom-economical and offers a straightforward route to valuable heterocyclic cores.

Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing field in organic synthesis. Photocatalytic methods could enable novel transformations of this compound under mild conditions. For instance, photocatalysis could be employed for C-H functionalization of the ethyl group or for the construction of new C-C or C-N bonds. beilstein-journals.orgnih.gov

The following table summarizes some of the potential unconventional transformations of this compound:

| Reaction Type | Potential Products | Significance |

| [2+2+2] Cycloaddition | Substituted Pyridines | Access to important pharmacophores and ligands. |

| [3+2] Cycloaddition | Five-membered N-heterocycles | Construction of diverse heterocyclic scaffolds. |

| Transition-Metal-Free Annulation | 4-Aminoquinolines | Atom-economical synthesis of valuable heterocyclic cores. |

| Photocatalytic Transformations | Novel functionalized derivatives | Mild and sustainable reaction conditions for complex molecule synthesis. |

Potential in Advanced Material Science Applications

The unique electronic and structural features of this compound make it an intriguing candidate for incorporation into advanced materials. The aromatic ring, coupled with the electron-donating amino group and the electron-withdrawing nitrile group, can give rise to interesting photophysical and electronic properties.

Polymer Synthesis: The amino group of this compound can serve as a reactive handle for polymerization reactions. For example, it can be used as a monomer in the synthesis of polyamides, polyimides, or other high-performance polymers. The incorporation of the benzonitrile (B105546) moiety into the polymer backbone could enhance thermal stability and introduce specific optical or electronic properties.

Organic Electronics: The push-pull electronic nature of the molecule suggests potential applications in organic electronics. Molecules with similar structures are often investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The precise substitution pattern on the benzene (B151609) ring can be tuned to optimize properties such as charge carrier mobility and luminescence efficiency.

Fluorescent Probes: The benzonitrile scaffold is present in some fluorescent molecules. It is conceivable that derivatives of this compound could be developed as fluorescent probes for the detection of specific analytes. The amino group provides a convenient site for the attachment of receptor units, while the electronic properties of the molecule could be modulated to achieve desired fluorescence characteristics.

Integration with High-Throughput Experimentation and Automated Synthesis

The exploration of the full synthetic potential of this compound and the optimization of its applications will be greatly accelerated by the integration of modern automation and high-throughput screening techniques.

High-Throughput Reaction Screening: Automated platforms can be used to rapidly screen a large number of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal synthetic routes to this compound and its derivatives. semanticscholar.orgunchainedlabs.com This approach can significantly reduce the time and resources required for process development.

Automated Synthesis of Derivatives: Once a versatile building block like this compound is in hand, automated synthesis platforms can be employed to generate large libraries of derivatives for biological screening or materials science applications. nih.gov This allows for a more systematic exploration of structure-activity or structure-property relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.